molecular formula C16H14N2O3S2 B4847577 Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4847577
M. Wt: 346.4 g/mol
InChI Key: CKXQMMAYSSPZDG-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Thiazole Ring Formation: The thiazole ring is formed by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The benzothiophene and thiazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole or benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate
  • Ethyl 2-({[2-(1-benzothiophen-3-ylcarbonyl)hydrazino]carbothioyl}amino)-5-benzylthiophene-3-carboxylate

Uniqueness

Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of a benzothiophene moiety and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(1-benzothiophene-3-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-3-21-15(20)13-9(2)17-16(23-13)18-14(19)11-8-22-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXQMMAYSSPZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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